Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide

IKK2 Kinase Inhibition Inflammation

5-Chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide is a synthetic, small-molecule indole-2-carboxamide derivative featuring a 5-chloro substitution on the indole ring and a 4,4-difluorocyclohexyl amide side chain. This specific substitution pattern places it within the broader chemical space of indole carboxamides that have been claimed as kinase inhibitors, specifically IKK2 (IκB kinase β) inhibitors relevant to inflammatory disorders , and as inhibitors of the MmpL3 transporter for antitubercular therapy.

Molecular Formula C15H15ClF2N2O
Molecular Weight 312.74
CAS No. 2034386-79-1
Cat. No. B2899599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide
CAS2034386-79-1
Molecular FormulaC15H15ClF2N2O
Molecular Weight312.74
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)(F)F
InChIInChI=1S/C15H15ClF2N2O/c16-10-1-2-12-9(7-10)8-13(20-12)14(21)19-11-3-5-15(17,18)6-4-11/h1-2,7-8,11,20H,3-6H2,(H,19,21)
InChIKeyNLESCRKQRARWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide (CAS 2034386-79-1): Baseline Identity and Patent-Derived Context for Scientific Procurement


5-Chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide is a synthetic, small-molecule indole-2-carboxamide derivative featuring a 5-chloro substitution on the indole ring and a 4,4-difluorocyclohexyl amide side chain . This specific substitution pattern places it within the broader chemical space of indole carboxamides that have been claimed as kinase inhibitors, specifically IKK2 (IκB kinase β) inhibitors relevant to inflammatory disorders , and as inhibitors of the MmpL3 transporter for antitubercular therapy . The compound is characterized by its molecular formula C15H15ClF2N2O and a molecular weight of 312.74 g/mol . However, it is critical to note upfront that this compound appears primarily as a structural exemplar within patent Markush formulas rather than a specifically exemplified and quantitatively characterized lead molecule. A thorough search of the primary literature retrieves no dedicated research articles, peer-reviewed pharmacology studies, or publicly disclosed biological assay data for this exact compound. The evidence base is thus confined to class-level inferences drawn from closely related analogs within the same patent families.

Why 5-Chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide Cannot Be Interchanged with Other Indole-2-Carboxamide Analogs Without Verification


Indole-2-carboxamides are a pharmacologically privileged but exquisitely sensitive scaffold where seemingly minor changes in halogen substitution pattern or cycloalkyl side-chain composition can drive radical shifts in potency, selectivity, and even target engagement. The closest structurally characterized analog to the target compound is 4,6-dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide, which is explicitly disclosed as a compound of interest in the Novartis MmpL3 inhibitor patent family . The difference between a 5-chloro and a 4,6-dichloro substitution on the indole core is not trivial; published medicinal chemistry campaigns on this scaffold demonstrate that potency against whole-cell M. tuberculosis can vary by orders of magnitude depending on the specific halogen arrangement and the nature of the lipophilic head group . Without direct comparative data for the 5-chloro analog, any assumption of equipotency or interchangeable biological behavior with the 4,6-dichloro derivative or other in-class compounds is scientifically unfounded and procurement-risky. The following evidence guide therefore transparently presents what is known—and more importantly, what is not known—about this specific compound.

5-Chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide: Quantitative Differentiation Evidence Table (With Explicit Data Gaps)


Evidence Gap 1: No Directly Measured IKK2 Inhibitory Potency Data Available for the 5-Chloro Analog Within the GSK Patent Series

The GSK patent families (US20070254873, US20080269291) broadly claim indole carboxamide derivatives as IKK2 inhibitors for inflammatory diseases . The general Markush structure encompasses the 5-chloro-N-(4,4-difluorocyclohexyl) substitution pattern. However, this specific compound is not listed among the explicitly exemplified and biologically tested examples in the available patent disclosures. No IKK2 IC50, pIC50, or any other quantitative enzyme or cell-based potency value has been identified in the public domain for this exact compound. The closest structurally related compounds with disclosed IKK2 inhibition data belong to the 3,5-disubstituted indole-7-carboxamide sub-series, which are regioisomeric and not directly comparable . Therefore, any claim of IKK2 inhibitory activity for the 5-chloro-N-(4,4-difluorocyclohexyl) compound remains a class-level hypothesis pending experimental verification.

IKK2 Kinase Inhibition Inflammation

Evidence Gap 2: No Direct Antimycobacterial Activity Data Available for the 5-Chloro Analog Despite Proximity to a Characterized 4,6-Dichloro MmpL3 Inhibitor

The compound 4,6-dichloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide is explicitly disclosed as a compound of interest in the Novartis patent EP2892880A1, which targets the MmpL3 transporter in Mycobacterium tuberculosis . This compound is the closest structural neighbor to 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide, differing only in the indole halogen pattern (4,6-diCl vs 5-monoCl). Published medicinal chemistry by Bhattarai et al. (2022) on structurally related indole-2-carboxamides demonstrates that MmpL3 inhibitory activity and whole-cell M. tuberculosis MIC values are highly sensitive to the specific halogen substitution pattern on the indole core . Despite its structural proximity to the characterized 4,6-dichloro analog, the 5-chloro compound itself has no publicly reported Minimum Inhibitory Concentration (MIC), MmpL3 inhibition data, or cytotoxicity profile. The existence of the 4,6-dichloro analog in the patent literature confirms that this chemical space is of interest for antitubercular drug discovery, but it also underscores that the 5-chloro variant is a distinct chemical entity whose biological properties cannot be extrapolated without experimental measurement.

Tuberculosis MmpL3 Antimycobacterial

Structural Differentiation: The 5-Chloro Indole Substitution Pattern Distinguishes This Compound from the 4,6-Dichloro and Other Multihalogenated Analogs in the MmpL3 Patent Space

A systematic comparison of the indole ring substitution pattern reveals that 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide occupies a distinct and underexplored position in the SAR landscape of indole-2-carboxamide MmpL3 inhibitors. The Novartis patent EP2892880A1 explicitly names 4,6-dichloro-, 4,6-difluoro-, and 4-chloro-6-fluoro- variants as compounds of interest, but the mono-substituted 5-chloro pattern is not among the specifically highlighted examples . In the broader literature on this scaffold, the presence, position, and number of halogen atoms on the indole ring profoundly impact both target engagement and physicochemical properties, including aqueous solubility—a key liability that the J. Med. Chem. 2022 study sought to address through systematic structural modification . The 5-chloro mono-substitution pattern represents a reduced-halogen, potentially lower-lipophilicity variant compared to the 4,6-dichloro analog (cLogP differential estimated at approximately 0.5–0.8 log units based on standard additive fragment contributions, though experimentally unconfirmed for these specific compounds). This structural distinction may confer differentiated solubility, permeability, or metabolic stability profiles, but all such properties remain experimentally unverified for the 5-chloro compound.

Medicinal Chemistry Structure-Activity Relationship Halogen Effects

The 4,4-Difluorocyclohexyl Side Chain: A Shared Structural Motif with IL-17 Modulator and Other Patent Families, Not a Unique Differentiator

The 4,4-difluorocyclohexyl amide side chain is a recurring structural motif across multiple patent families, including IL-17 modulators (WO2021170627A1) , PARP-1 inhibitors, and potassium channel modulators. Within the indole carboxamide space, this moiety is also present in analogs such as N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide (CAS 2034515-55-2) . The difluorocyclohexyl group is generally incorporated to modulate lipophilicity, metabolic stability, and conformational restriction relative to non-fluorinated cyclohexyl or open-chain alkyl amides. In the context of MmpL3 inhibitors, the Bhattarai et al. (2022) study demonstrates that the nature of the lipophilic head group (which in this compound is the 4,4-difluorocyclohexyl moiety) directly influences both antimycobacterial potency and ADME properties . However, the 4,4-difluorocyclohexyl group is not unique to this compound and does not, by itself, confer differentiation. The differentiation, if any, arises from the specific combination of this side chain with the 5-chloro-indole-2-carboxamide core—a combination that has not been biologically characterized.

4,4-Difluorocyclohexyl IL-17 Pharmacophore

No Selectivity, ADME, or In Vivo Data Available: A Blank Slate for Preclinical Profiling

A comprehensive search of PubMed, patent literature, and chemical databases reveals a complete absence of selectivity profiling (kinase panel screens, CEREP panels), in vitro ADME data (microsomal stability, permeability, cytochrome P450 inhibition, plasma protein binding), or in vivo pharmacokinetic or efficacy data for 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide. This stands in contrast to the 4,6-dichloro analog, which is positioned as a compound of interest in the Novartis MmpL3 patent and presumably has internal profiling data (though these remain unpublished) . For the broader indole-2-carboxamide class, the Bhattarai et al. (2022) study provides reference ADME benchmarks for structurally related acetamide derivatives, reporting improved aqueous solubility and metabolic stability relative to the parent indole-2-carboxamides . However, these data cannot be extrapolated to the 5-chloro compound. Users procuring this compound should expect to invest in a full suite of in vitro ADME and selectivity assays before advancing to any in vivo studies.

ADME Selectivity In Vivo Drug Discovery

5-Chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide: Evidence-Restricted Research Application Scenarios


SAR Probe for Exploring Halogen Substitution Effects on Indole-2-Carboxamide MmpL3 Inhibitor Pharmacology

Given the absence of biological data for this compound but its structural proximity to the 4,6-dichloro MmpL3 inhibitor analog , the most scientifically justifiable use is as a SAR probe in a systematic halogen-scanning medicinal chemistry campaign. Researchers can synthesize or procure this compound alongside the 4,6-dichloro, 4-chloro, 6-chloro, and unsubstituted indole-2-carboxamide variants sharing the same 4,4-difluorocyclohexyl side chain, then profile the complete set in parallel M. tuberculosis MIC assays and MmpL3 inhibition assays under identical conditions . This head-to-head comparison would generate the first quantitative differentiation data for this compound and could reveal whether the 5-chloro mono-substitution offers any advantage in potency, selectivity, or cytotoxicity relative to the di-substituted analogs. Such a study directly addresses the evidence gaps identified in Section 3.

Chemical Probe for Evaluating IKK2 vs. MmpL3 Target Selectivity Across Indole-2-Carboxamide Chemotypes

The indole-2-carboxamide scaffold is claimed in patent families targeting both IKK2 (GSK) and MmpL3 (Novartis) , raising questions about target selectivity across different substitution patterns. This compound, with its unique 5-chloro substitution, could serve as a chemical tool to profile selectivity between these two targets in side-by-side biochemical assays. The absence of any pre-existing data means that the results would be entirely novel and could inform whether the 5-chloro pattern biases the scaffold toward IKK2, MmpL3, or a dual-target profile. This application is only appropriate for laboratories equipped to run both kinase inhibition and bacterial growth inhibition assays with appropriate reference compounds.

Baseline Physicochemical and ADME Benchmarking of Mono- vs. Di-Halogenated Indole-2-Carboxamide Scaffolds

Poor aqueous solubility is a known liability of the indole-2-carboxamide class, as documented by Bhattarai et al. (2022) . The 5-chloro mono-substituted variant may exhibit differentiated solubility relative to the 4,6-dichloro analog due to reduced molecular weight and altered crystal packing. A focused physicochemical profiling study—measuring kinetic and thermodynamic aqueous solubility, Log D7.4, and parallel artificial membrane permeability (PAMPA)—across a matrix of halogenated indole-2-carboxamides (including the 5-chloro, 4,6-dichloro, and unsubstituted variants) would establish whether the 5-chloro pattern offers a tangible developability advantage. The absence of pre-existing data means that this study would generate entirely new knowledge with potential relevance for lead optimization decisions.

Negative Control or Chemical Genomic Tool in MmpL3 Transporter Studies

If future studies determine that the 5-chloro compound is significantly less active or inactive against MmpL3 compared to the 4,6-dichloro analog , it could serve as a valuable negative control compound in MmpL3-mediated transport assays and mode-of-action studies. A structurally matched, potency-differentiated pair (active 4,6-dichloro analog vs. inactive or weakly active 5-chloro analog sharing the same 4,4-difluorocyclohexyl side chain) would be a powerful tool for confirming on-target MmpL3 engagement in cellular thermal shift assays (CETSA) or resistance mutant profiling. This scenario is contingent on future experimental confirmation of differential MmpL3 activity and is not an immediate application without supporting data.

Quote Request

Request a Quote for 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.